molecular formula C24H27Cl2N5S B10788196 3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride

3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride

Cat. No.: B10788196
M. Wt: 488.5 g/mol
InChI Key: NYUVOWXZRBZQBA-UHFFFAOYSA-N
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Description

CRT 0066854 hydrochloride is a potent and selective inhibitor of atypical protein kinase C isoenzymes, specifically targeting protein kinase C iota and protein kinase C zeta. This compound is known for its ability to restore polarized morphogenesis in oncogene-expressing cells and decrease colony formation in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT 0066854 hydrochloride involves multiple steps, starting with the preparation of the core benzothieno[2,3-d]pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of CRT 0066854 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

CRT 0066854 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final hydrochloride salt of CRT 0066854 .

Scientific Research Applications

CRT 0066854 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

CRT 0066854 hydrochloride exerts its effects by inhibiting protein kinase C iota and protein kinase C zeta. It displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich protein kinase C substrates. This inhibition leads to the restoration of polarized morphogenesis in dysplastic cells and decreases colony formation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CRT 0066854 hydrochloride is unique due to its high selectivity and potency towards protein kinase C iota and protein kinase C zeta. Its ability to restore polarized morphogenesis and inhibit cancer cell growth makes it a valuable tool in cancer research and therapy.

Properties

Molecular Formula

C24H27Cl2N5S

Molecular Weight

488.5 g/mol

IUPAC Name

3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H

InChI Key

NYUVOWXZRBZQBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl.Cl

Origin of Product

United States

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